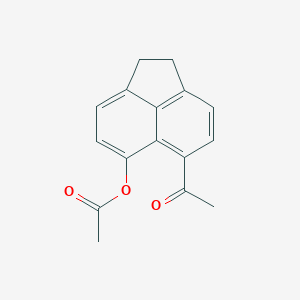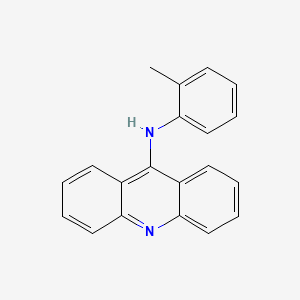![molecular formula C12H11N5O2S B11621542 4,6-dimethyl-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B11621542.png)
4,6-dimethyl-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]pyridine-3-carbonitrile is a complex organic compound featuring a pyridine ring substituted with a nitrile group, two methyl groups, and a sulfanyl-linked imidazole ring with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]pyridine-3-carbonitrile typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Pyridine Ring Synthesis: The pyridine ring is synthesized separately, often starting from 2,6-dimethylpyridine, which is then functionalized to introduce the nitrile group at the 3-position.
Coupling Reaction: The final step involves coupling the nitrated imidazole with the functionalized pyridine ring through a sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The methyl groups on the pyridine ring can be substituted with various electrophiles under Friedel-Crafts alkylation conditions.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon catalyst.
Substitution: Aluminum chloride as a catalyst for Friedel-Crafts reactions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Pyridines: From electrophilic substitution reactions.
Amines: From the reduction of the nitrile group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor studies due to the presence of the imidazole ring, which is known to interact with biological macromolecules .
Medicine
Medicinally, compounds containing imidazole rings are often investigated for their antimicrobial, antifungal, and anticancer properties. The nitroimidazole moiety, in particular, is known for its activity against anaerobic bacteria and protozoa .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties due to the presence of the nitro and nitrile groups, which can influence the electronic characteristics of the molecule .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, the nitroimidazole moiety can undergo bioreduction in anaerobic conditions to form reactive intermediates that damage DNA and other cellular components, leading to antimicrobial activity . The pyridine ring can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A nitroimidazole used as an antibiotic and antiprotozoal.
Tinidazole: Another nitroimidazole with similar uses to metronidazole.
Omeprazole: A pyridine derivative used as a proton pump inhibitor.
Uniqueness
4,6-Dimethyl-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]pyridine-3-carbonitrile is unique due to its combined features of a nitrile group, a nitroimidazole moiety, and a sulfanyl linkage, which are not commonly found together in a single molecule. This unique combination of functional groups can lead to distinct chemical reactivity and biological activity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H11N5O2S |
|---|---|
Molecular Weight |
289.32 g/mol |
IUPAC Name |
4,6-dimethyl-2-(3-methyl-5-nitroimidazol-4-yl)sulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C12H11N5O2S/c1-7-4-8(2)15-11(9(7)5-13)20-12-10(17(18)19)14-6-16(12)3/h4,6H,1-3H3 |
InChI Key |
SIKKKDNIFMDORA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SC2=C(N=CN2C)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11621460.png)

![N-(2,4-Dimethylpentan-3-YL)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide](/img/structure/B11621488.png)
![2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11621492.png)
![2-(4-ethylpiperazin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621506.png)
![4-[({(2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11621509.png)
![ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621520.png)
methanolate](/img/structure/B11621526.png)
![2-[(2-Chlorobenzyl)sulfanyl]-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B11621534.png)
![Dimethyl 2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11621535.png)

![6-iodo-2-[(Z)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11621547.png)
![5-chloro-2-hydroxy-N'-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11621550.png)
![N-cyclohexyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621558.png)
